molecular formula C5H8O2 B12562327 (2,3-Dihydrofuran-3-yl)methanol CAS No. 190584-90-8

(2,3-Dihydrofuran-3-yl)methanol

Cat. No.: B12562327
CAS No.: 190584-90-8
M. Wt: 100.12 g/mol
InChI Key: FZLVUKKTTQZWGL-UHFFFAOYSA-N
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Description

(2,3-Dihydrofuran-3-yl)methanol is an organic compound characterized by a furan ring with a hydroxymethyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydrofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-hydroxypropanal with a suitable acid catalyst to form the dihydrofuran ring, followed by reduction to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydrofuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,3-Dihydrofuran-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydrofuran-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The furan ring’s electron-rich nature allows it to engage in π-π interactions and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: (2,3-Dihydrofuran-3-yl)methanol is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

190584-90-8

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2,3-dihydrofuran-3-ylmethanol

InChI

InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h1-2,5-6H,3-4H2

InChI Key

FZLVUKKTTQZWGL-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CO1)CO

Origin of Product

United States

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